
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione, also known as BHT, is a widely used antioxidant in the food industry. It is a white crystalline powder that is soluble in water and alcohol. BHT is also used in various other industries, including cosmetics, pharmaceuticals, and plastics.
Mécanisme D'action
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical is stable and less reactive than the original radical. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can also chelate metal ions, which can catalyze the formation of free radicals.
Biochemical and Physiological Effects
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of mice and protect against radiation-induced damage. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a relatively inexpensive and widely available antioxidant. It is also stable and has a long shelf life. However, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can interfere with some assays, such as the oxygen radical absorbance capacity (ORAC) assay, which measures the antioxidant capacity of a sample.
Orientations Futures
There are several areas of research that could be explored further with regards to 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione. These include:
1. Investigating the mechanism of action of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione in more detail, particularly with regards to its interaction with metal ions.
2. Studying the effects of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione on different types of cells and tissues, including human cells.
3. Exploring the potential use of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione that are more efficient and environmentally friendly.
5. Investigating the potential for 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione to be used in combination with other antioxidants to enhance their effectiveness.
In conclusion, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a widely used antioxidant that has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is synthesized by the reaction of 2,4,6-trioxo-1,3,5-triazine with 2-hydroxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by recrystallization.
Applications De Recherche Scientifique
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been extensively studied for its antioxidant properties. It is known to inhibit lipid peroxidation, which is a major cause of oxidative damage in cells. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to scavenge free radicals and protect against DNA damage.
Propriétés
Numéro CAS |
15667-81-9 |
|---|---|
Nom du produit |
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
Formule moléculaire |
C9H15N3O5 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1,3-bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H15N3O5/c1-5(13)3-11-7(15)10-8(16)12(9(11)17)4-6(2)14/h5-6,13-14H,3-4H2,1-2H3,(H,10,15,16) |
Clé InChI |
OJDZIEAHHNZLSJ-UHFFFAOYSA-N |
SMILES |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
SMILES canonique |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



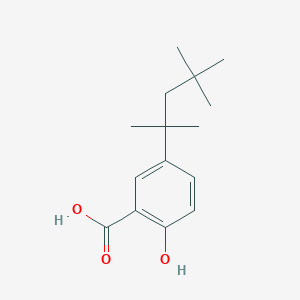
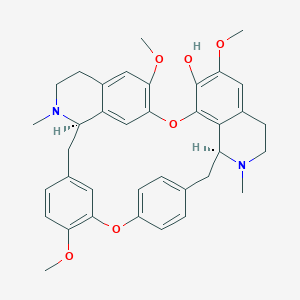
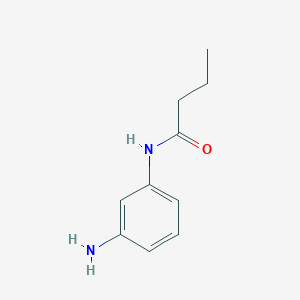


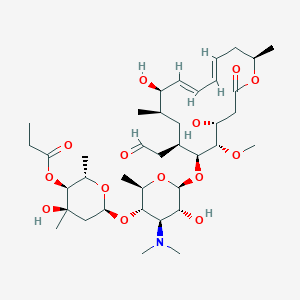
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
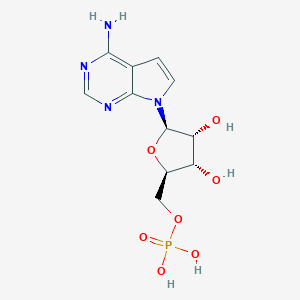
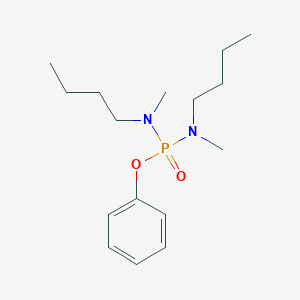
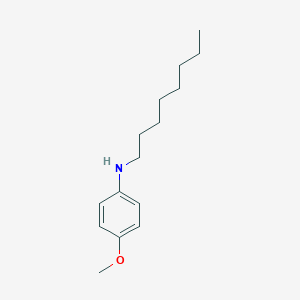
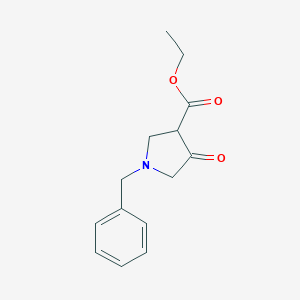
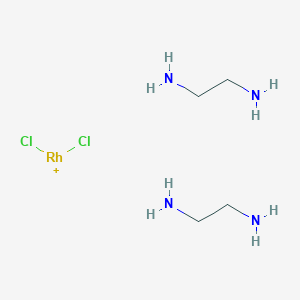
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)